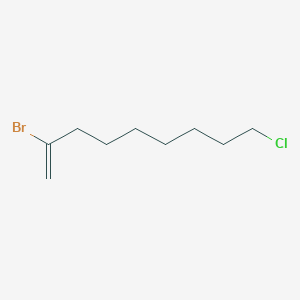

2-Bromo-9-chloro-1-nonene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9-chloronon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrCl/c1-9(10)7-5-3-2-4-6-8-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHDYQUKJQTRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435714 | |

| Record name | 2-bromo-9-chloro-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-45-3 | |

| Record name | 2-Bromo-9-chloro-1-nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148252-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-9-chloro-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-Bromo-9-chloro-1-nonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-9-chloro-1-nonene is a bifunctional organic molecule featuring a vinyl bromide at one terminus and a primary alkyl chloride at the other. This unique arrangement of reactive sites makes it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its predicted chemical and physical properties, detailed spectroscopic analysis, a plausible multi-step synthetic protocol, and an exploration of its expected reactivity. Safety and handling considerations for this class of compounds are also addressed.

Molecular Structure and Predicted Physicochemical Properties

This compound (C₉H₁₆BrCl) possesses a nine-carbon aliphatic chain with distinct halogen functionalities at the C1/C2 and C9 positions. The presence of a terminal double bond and two different halogens imparts significant potential for selective chemical transformations.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Weight | 239.58 g/mol | Calculated from atomic weights. |

| Boiling Point | > 200 °C | The boiling points of haloalkanes generally increase with molecular weight.[1][2] Given the molecular weight of this compound, its boiling point is expected to be significantly higher than that of smaller haloalkanes. |

| Density | ~1.2 g/mL | Halogenated hydrocarbons are typically denser than water. The presence of both bromine and chlorine will contribute to a higher density. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). | The long alkyl chain and the halogen substituents make the molecule nonpolar, leading to poor solubility in water but good solubility in nonpolar organic solvents. |

| CAS Number | 148252-45-3 |

Spectroscopic Signature: A Predictive Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the protons on the carbon bearing the chlorine, and the methylene protons of the alkyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Influencing Factors |

| =CH₂ (vinyl) | 5.5 - 6.0 | Multiplet | Deshielding effect of the double bond and adjacent bromine atom.[6][7] |

| -CH₂-Cl | 3.5 - 3.7 | Triplet | Deshielding effect of the electronegative chlorine atom.[8] |

| -CH₂-C=C | 2.2 - 2.5 | Multiplet | Allylic position to the double bond. |

| -(CH₂)₅- | 1.2 - 1.8 | Multiplet | Aliphatic methylene protons. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the sp² carbons of the alkene and the sp³ carbons of the alkyl chain, with the carbons attached to the halogens being significantly deshielded.[13][14][15][16][17]

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |

| C=C-Br | 110 - 120 | sp² carbon attached to bromine. |

| =CH₂ | 125 - 135 | Terminal sp² carbon. |

| -CH₂-Cl | 44 - 48 | sp³ carbon attached to chlorine. |

| -CH₂-C=C | 30 - 35 | Allylic sp³ carbon. |

| -(CH₂)₅- | 25 - 32 | Aliphatic sp³ carbons. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the terminal alkene and the carbon-halogen bonds.[4][5][9][11][12]

Table 4: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| =C-H (vinyl) | 3070 - 3090 | Medium | Stretch |

| C-H (alkyl) | 2850 - 2960 | Strong | Stretch |

| C=C (alkene) | 1630 - 1650 | Medium | Stretch |

| C-Cl | 650 - 800 | Strong | Stretch |

| C-Br | 500 - 600 | Strong | Stretch |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The proposed pathway leverages well-established reactions in organic synthesis.[18][19][20][21][22][23][24][25]

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

-

To a solution of 8-nonen-1-ol in anhydrous dichloromethane, add pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 9-chloro-1-nonanol.

-

Dissolve 9-chloro-1-nonanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain crude 9-chlorononanal, which can often be used in the next step without further purification.

-

To a solution of triphenylphosphine (PPh₃) in anhydrous dichloromethane, add carbon tetrabromide (CBr₄) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add a solution of 9-chlorononanal in dichloromethane dropwise.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture into pentane to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford 1,1-dibromo-9-chloro-1-nonene.

-

Dissolve 1,1-dibromo-9-chloro-1-nonene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add one equivalent of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield this compound.

Reactivity Profile

The dual functionality of this compound allows for a range of selective chemical transformations. The vinyl bromide and the primary alkyl chloride exhibit distinct reactivities, enabling orthogonal synthetic strategies.[26][27][28][29][30][31][32][33][34]

Caption: Key reaction pathways for this compound.

Reactions at the Vinyl Bromide Moiety

The vinyl bromide functionality is generally less reactive towards nucleophilic substitution than the primary alkyl chloride. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions: The C(sp²)-Br bond can readily participate in Suzuki, Stille, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of substituents.[27]

-

Lithium-Halogen Exchange: Treatment with strong organolithium bases (e.g., t-BuLi) at low temperatures can generate a vinyllithium species, which can then react with various electrophiles.

Reactions at the Primary Alkyl Chloride Moiety

The primary alkyl chloride is susceptible to nucleophilic substitution and can be used to form Grignard reagents.

-

Nucleophilic Substitution (Sₙ2): The C(sp³)-Cl bond is a good electrophilic site for Sₙ2 reactions with a range of nucleophiles, such as cyanides, azides, and amines.[26][32]

-

Grignard Reagent Formation: The alkyl chloride can react with magnesium metal to form a Grignard reagent, which can then be used in reactions with carbonyl compounds and other electrophiles.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling halogenated hydrocarbons should be strictly followed.[35][36][37][38]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a versatile and promising building block for organic synthesis. Its distinct reactive sites allow for selective and sequential functionalization, making it a valuable tool for the synthesis of complex target molecules. This guide provides a foundational understanding of its predicted properties, a viable synthetic route, and its potential reactivity, thereby serving as a valuable resource for researchers in the field of drug discovery and materials science.

References

- Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube.

- Master Organic Chemistry. (2013, June 11).

- Chemistry LibreTexts. (2021, September 28). 8: Alkenes - Reactions and Synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.

- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.

- Allen. (n.d.). The boiling points of haloalkanes follow the order:.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- YouTube. (2019, September 18). Trick to find boiling point order - Haloalkane and Haloarene.

- BenchChem. (n.d.).

- Organic Chemistry Portal. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions.

- ACS Publications. (2024, August 5).

- Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions.

- Khan Academy. (n.d.). Synthesis using alkynes [Video].

- ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes.

- Michigan State University. (n.d.). Alkyl Halide Reactivity.

- Fisher Scientific. (2015, March 19).

- OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry.

- Wikipedia. (n.d.). Vinyl bromide.

- ACS Publications. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Sigma-Aldrich. (2025, October 7).

- Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes.

- National Center for Biotechnology Information. (n.d.). Vinyl bromide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf.

- University of Illinois Chicago. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.

- Chemistry LibreTexts. (2022, August 16). 2.1.

- Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry Steps. (n.d.).

- Taylor & Francis Online. (n.d.).

- Elsevier. (2010).

- ResearchGate. (n.d.). Reaction scope for vinyl bromides.[a] | Download Scientific Diagram.

- ASTM International. (n.d.).

- ResearchGate. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- University of Mississippi. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species - eGrove.

- Scribd. (n.d.). 13C NMR Chemical Shifts Guide | PDF | Molecules | Organic Chemistry.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The boiling points of haloalkanes follow the order: [allen.in]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. compoundchem.com [compoundchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. egrove.olemiss.edu [egrove.olemiss.edu]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Khan Academy [khanacademy.org]

- 23. One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 30. Vinyl bromide - Wikipedia [en.wikipedia.org]

- 31. Vinyl bromide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. ocw.uci.edu [ocw.uci.edu]

- 33. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]

- 34. researchgate.net [researchgate.net]

- 35. scienceready.com.au [scienceready.com.au]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. fishersci.ie [fishersci.ie]

- 38. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for 2-Bromo-9-chloro-1-nonene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 2-Bromo-9-chloro-1-nonene. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is on the practical application of these techniques for the unequivocal identification and characterization of this bifunctional molecule.

Introduction: The Structural Significance of this compound

This compound is a unique aliphatic chain featuring two distinct halogen atoms at opposing ends of a nine-carbon backbone, with a terminal double bond. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, potentially for the development of new pharmaceutical agents or specialized polymers. The presence of a vinyl bromide offers a site for cross-coupling reactions, while the terminal chloroalkane provides a handle for nucleophilic substitution. Accurate spectroscopic characterization is paramount for its use in any synthetic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the carbon framework and the precise location of the substituents.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments along the carbon chain. The vinyl protons are expected to be the most downfield due to the deshielding effect of the double bond and the adjacent bromine atom.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-1a (vinyl) | 5.65 | d | J = 2.0 |

| H-1b (vinyl) | 5.45 | d | J = 2.0 |

| H-3 | 2.25 | t | J = 7.5 |

| H-9 | 3.54 | t | J = 6.8 |

| H-4 to H-8 | 1.30 - 1.80 | m | - |

Interpretation and Rationale:

-

Vinyl Protons (H-1a, H-1b): The two geminal protons on the terminal double bond are diastereotopic and are expected to appear as distinct doublets. Their significant downfield shift is a result of the sp² hybridization of the carbon they are attached to and the electron-withdrawing effect of the bromine atom on the adjacent carbon.[1][2]

-

Allylic Protons (H-3): These protons are adjacent to the double bond and are thus shifted slightly downfield compared to typical alkane protons. They are expected to appear as a triplet due to coupling with the adjacent methylene group (H-4).

-

Chlorinated Methylene Protons (H-9): The protons on the carbon bearing the chlorine atom are deshielded by the electronegative chlorine, resulting in a downfield shift to around 3.54 ppm. This signal should appear as a triplet from coupling to the neighboring methylene protons (H-8).

-

Aliphatic Chain Protons (H-4 to H-8): The remaining methylene protons in the aliphatic chain are expected to resonate in the typical alkane region of the spectrum, likely as a complex multiplet.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule, offering a clear fingerprint of the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 117.5 |

| C-2 | 140.0 |

| C-3 | 35.0 |

| C-4 | 28.5 |

| C-5 | 29.0 |

| C-6 | 32.5 |

| C-7 | 26.8 |

| C-8 | 32.7 |

| C-9 | 45.1 |

Interpretation and Rationale:

-

Olefinic Carbons (C-1, C-2): The sp² hybridized carbons of the double bond are expected to resonate in the downfield region of the spectrum.[3] C-2, being directly attached to the bromine, will be further downfield than C-1.

-

Halogenated Carbons (C-2, C-9): The carbons directly bonded to the halogen atoms will experience a significant downfield shift due to the electron-withdrawing nature of bromine and chlorine. The carbon attached to chlorine (C-9) is expected around 45.1 ppm, while the carbon with the bromine (C-2) will be significantly further downfield.[4]

-

Aliphatic Carbons (C-3 to C-8): The remaining sp³ hybridized carbons of the long alkyl chain will appear in the upfield region of the spectrum, with subtle differences in their chemical shifts due to their position relative to the functional groups.[5]

Experimental Protocol for NMR Data Acquisition

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond, C-H bonds of various types, and the C-Br and C-Cl bonds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | Vinyl | 3080 | Medium |

| C-H Stretch | Alkyl | 2925, 2855 | Strong |

| C=C Stretch | Alkene | 1640 | Medium |

| C-H Bend | Alkyl | 1465 | Medium |

| =C-H Bend | Vinyl (out-of-plane) | 910 | Strong |

| C-Cl Stretch | Chloroalkane | 725 | Strong |

| C-Br Stretch | Bromoalkene | 650 | Strong |

Interpretation and Rationale:

-

C=C and =C-H Vibrations: The presence of the terminal alkene is confirmed by the =C-H stretching vibration just above 3000 cm⁻¹ and the C=C stretching vibration around 1640 cm⁻¹.[6] A strong out-of-plane =C-H bending vibration is expected around 910 cm⁻¹, which is characteristic of a monosubstituted alkene.

-

C-H Alkyl Vibrations: Strong absorptions corresponding to the C-H stretching of the long alkyl chain are predicted just below 3000 cm⁻¹.

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 690-515 cm⁻¹.[7]

Experimental Protocol for IR Data Acquisition

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique that will likely lead to significant fragmentation for this compound.

Predicted Mass Spectrum Data

The mass spectrum will be characterized by a molecular ion peak and several fragment ions. The presence of both bromine and chlorine will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.

| m/z | Relative Abundance | Proposed Fragment | Isotopic Signature |

| 238/240/242 | Low | [M]⁺ | M, M+2, M+4 (due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) |

| 159/161 | Medium | [M - Br]⁺ | M, M+2 (due to ³⁵Cl/³⁷Cl) |

| 203/205 | Low | [M - Cl]⁺ | M, M+2 (due to ⁷⁹Br/⁸¹Br) |

| 41 | High | [C₃H₅]⁺ (allyl cation) | - |

Interpretation and Rationale:

-

Molecular Ion Peak: Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a cluster of peaks at m/z 238, 240, and 242.[8][9] The relative intensities of these peaks will be a convolution of the isotopic abundances of both halogens.

-

Key Fragmentations:

-

Loss of a Bromine Radical: Cleavage of the C-Br bond is a likely fragmentation pathway, leading to a fragment ion with an isotopic pattern characteristic of a single chlorine atom (peaks at m/z 159 and 161 in a 3:1 ratio).

-

Loss of a Chlorine Radical: Fragmentation involving the loss of a chlorine radical will result in a fragment ion with the characteristic 1:1 isotopic pattern of a single bromine atom (peaks at m/z 203 and 205).

-

Allylic Cleavage: The formation of a stable allyl cation (m/z 41) through cleavage of the C3-C4 bond is expected to be a favorable fragmentation pathway, potentially leading to the base peak in the spectrum.[10]

-

Experimental Protocol for Mass Spectrometry Data Acquisition

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and comparison with analogous structures, offers a robust framework for the identification and purity assessment of this versatile synthetic intermediate. Experimental verification of these predictions will be essential for any future applications of this compound in research and development.

References

-

Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds - 1st Edition. [Link]

-

Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. Google Books.

- Silverstein, R., & Webster, F. (n.d.). SPECTROMETRIC IDENTIFICATION OF ORGANIC COMPOUNDS, 6TH ED. Google Books.

-

eBay. (n.d.). Spectrometric Identification of Organic Compounds by Silverstein. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

Yousef, T. A., Hussein, R. K., & Abou-krisha, M. (2019). DFT INVESTIGATION OF GEOMETRICAL STRUCTURE, IR AND RAMAN SPECTRA OF VINYL HALIDES CH2=CH–X (X IS F, Cl AND Br). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

arXiv. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

Brey, W. S., Jr., Scott, K. N., & Whitman, D. R. (1962). Temperature dependence of nuclear magnetic resonance coupling constants and chemical shifts of the vinyl halides and some vinyl esters. The Journal of Physical Chemistry. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

AIP Publishing. (n.d.). Infrared Spectra of Vinyl Chloride and Vinyl Chloride‐d 3. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems. [Link]

-

Macromolecules. (n.d.). Calculated and Measured 13C NMR Chemical Shifts of the 2,4,6-Trichloroheptanes and Their Implications for the 13C NMR Spectra of Poly(vinyl chloride). [Link]

-

University of Manitoba. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

Journal of the American Chemical Society. (n.d.). Investigations by 13C NMR Spectroscopy of Ethene-Initiated Catalytic CO Hydrogenation. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]

-

NIST. (n.d.). Infrared spectra of thermally degraded poly(vinyl-chloride). [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Modgraph. (n.d.). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

Macromolecules. (n.d.). 13C NMR Chemical Shift Assignments of Poly(vinyl chloride) Based on the 2D-INADEQUATE Spectrum. [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. [Link]

-

YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?[Link]

-

NMRium demo. (n.d.). Predict. [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Cheminfo.org. (n.d.). Predict 1H NMR spectra. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. [Link]

-

YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

-

Clarke's Analysis of Drugs and Poisons. (n.d.). Infrared Spectroscopy. [Link]

-

Reddit. (2023, March 7). IR spectrum predictor software. [Link]

-

ResearchGate. (2023, May 11). Which programs or tools are out there to predict the FTIR spectrum of a known chemical structure?[Link]

Sources

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-Bromo-9-chloro-1-nonene (CAS 148252-45-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-9-chloro-1-nonene, a bifunctional nine-carbon alkene possessing both a vinylic bromide and a terminal primary chloride. While specific literature on this exact molecule is not extensively available, this document leverages established principles of organic chemistry to detail its physicochemical properties, propose robust synthetic methodologies, predict its spectroscopic characteristics, and explore its potential reactivity and applications in modern chemical synthesis and drug discovery. The unique arrangement of reactive functional groups makes this compound a versatile building block for the synthesis of complex molecules, offering orthogonal reactivity that can be strategically exploited.

Molecular Overview and Physicochemical Properties

This compound is a halogenated olefin with the molecular formula C₉H₁₆BrCl. Its structure features a terminal double bond with a bromine atom attached to the C2 position (a vinylic bromide) and a chlorine atom at the C9 position, terminating a seven-carbon aliphatic chain. This bifunctional nature is key to its synthetic utility.

Structural and Physicochemical Data

| Property | Value | Source |

| CAS Number | 148252-45-3 | Internal Database |

| Molecular Formula | C₉H₁₆BrCl | PubChem |

| Molecular Weight | 239.58 g/mol | PubChem |

| IUPAC Name | 2-bromo-9-chloronon-1-ene | PubChem |

| Canonical SMILES | C=C(Br)CCCCCCCCl | PubChem |

| Predicted LogP | 4.6 | PubChem |

| Predicted Boiling Point | ~250-270 °C (at 760 mmHg) | Estimation |

| Predicted Density | ~1.2 g/cm³ | Estimation |

Proposed Synthetic Routes

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on fundamental organic reactions, two plausible and efficient synthetic strategies are proposed: a Grignard-based approach and a Wittig-type olefination.

Synthesis via Grignard Reagent Addition to a Bromo-aldehyde

This approach leverages the chemoselective formation of a Grignard reagent from a dihaloalkane. The carbon-bromine bond is generally more reactive towards magnesium than a carbon-chlorine bond, allowing for selective Grignard formation at the chlorinated end of a precursor.[1][2]

Workflow Diagram:

Caption: Proposed Grignard synthesis of this compound.

Experimental Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Activate the magnesium with a small crystal of iodine. Add anhydrous tetrahydrofuran (THF) and a small portion of a solution of 7-chloro-1-bromoheptane (1.0 eq) in anhydrous THF. Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 7-chloro-1-bromoheptane solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[1]

-

Nucleophilic Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled bromoacetaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis via Wittig Olefination

The Wittig reaction provides a reliable method for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[3][4][5] In this proposed synthesis, a custom ylide is generated from a bromo-substituted phosphonium salt.

Workflow Diagram:

Caption: Proposed Wittig synthesis of this compound.

Experimental Protocol:

-

Phosphonium Salt Preparation: Reflux a solution of triphenylphosphine (1.0 eq) and dibromomethane (1.2 eq) in acetonitrile for 24 hours. Cool the reaction mixture to room temperature, and collect the precipitated (bromomethyl)triphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Ylide Generation and Wittig Reaction: Suspend the phosphonium salt (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting dark red solution to stir at -78 °C for 1 hour. Add a solution of 8-chlorooctanal (1.0 eq) in anhydrous THF dropwise.

-

Workup and Purification: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, containing triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.6-5.8 | d | 1H | =CH₂ (vinylic proton, cis to Br) |

| ~5.4-5.6 | d | 1H | =CH₂ (vinylic proton, trans to Br) |

| ~3.5-3.6 | t | 2H | -CH₂-Cl |

| ~2.2-2.4 | t | 2H | -CH₂-C=C |

| ~1.7-1.9 | m | 2H | -CH₂-CH₂Cl |

| ~1.2-1.6 | m | 6H | -(CH₂)₃- |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~130-135 | =C(Br)- |

| ~115-120 | =CH₂ |

| ~45 | -CH₂-Cl |

| ~32-35 | -CH₂-C=C |

| ~30-32 | -CH₂-CH₂Cl |

| ~25-30 | -(CH₂)₃- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch[6] |

| ~2850-2960 | Strong | C-H stretch (aliphatic) |

| ~1630 | Medium | C=C stretch[6][7] |

| ~910 & ~990 | Strong | =C-H bend (out-of-plane)[6][7] |

| ~650-750 | Strong | C-Cl stretch |

| ~550-650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a complex molecular ion region due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).[8][9] This will result in a characteristic pattern of peaks for the molecular ion and any fragments containing both halogens.

-

M⁺ peaks: A cluster of peaks around m/z 238, 240, and 242.

-

Key Fragmentation Pathways:

Reactivity and Synthetic Potential

The orthogonal reactivity of the vinylic bromide and the primary alkyl chloride makes this compound a highly versatile synthetic intermediate.

Logical Relationship Diagram:

Caption: Reactivity map of this compound.

Reactions at the Vinylic Bromide

The vinylic bromide is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.[12][13][14] This allows for the introduction of aryl, vinyl, and alkynyl groups.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base will yield the corresponding substituted nonene.

-

Stille Coupling: Coupling with organostannanes provides another route to carbon-carbon bond formation.

-

Heck Reaction: Reaction with an alkene under palladium catalysis will form a new C-C bond, extending the carbon skeleton.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium/copper co-catalyst system will introduce an alkyne moiety.

Reactions at the Primary Alkyl Chloride

The primary alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions.[3][15][16] This allows for the introduction of a wide range of functional groups.

-

Nucleophilic Substitution: Reaction with nucleophiles such as azide, cyanide, alkoxides, or amines will displace the chloride and introduce new functionality. The reactivity is generally lower than that of the corresponding alkyl bromide or iodide.[16]

-

Grignard Formation: While less reactive than the alkyl bromide, the alkyl chloride can be converted to a Grignard reagent under more forcing conditions (e.g., higher temperatures, activated magnesium). This would typically be performed after the vinylic bromide has been reacted.

Potential Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block for the synthesis of complex molecules with potential applications in several areas.

-

Drug Discovery: Halogenated organic compounds are prevalent in pharmaceuticals, often enhancing properties like metabolic stability and binding affinity.[17][18] This molecule can serve as a scaffold for creating libraries of compounds for screening against various biological targets. The long aliphatic chain provides lipophilicity, which can be important for membrane permeability.

-

Polymer Chemistry: The terminal alkene functionality can participate in addition polymerization reactions, potentially leading to the formation of functionalized polymers where the chloro- and bromo- groups can be further modified post-polymerization.[19][20][21]

-

Materials Science: The ability to introduce different functional groups at either end of the molecule could be used to synthesize novel surfactants, liquid crystals, or self-assembling monolayers.

-

Agrochemicals: Many pesticides and herbicides are halogenated organic molecules. The unique structure of this compound could be a starting point for the development of new agrochemicals.

Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with the care afforded to other halogenated hydrocarbons.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Toxicity: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.

-

Flammability: Likely combustible. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a promising, albeit understudied, synthetic building block. Its dual functionality, with a reactive vinylic bromide and a primary alkyl chloride, allows for a wide range of selective chemical transformations. This guide has outlined its fundamental properties, proposed viable synthetic routes, predicted its spectroscopic signature, and discussed its potential reactivity and applications. For researchers in organic synthesis, medicinal chemistry, and materials science, this molecule offers a versatile platform for the construction of novel and complex chemical architectures. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

-

AIP Publishing. (1994). Site-selective fragmentation in core-excited bromo-chloro-alkanes. Retrieved from [Link]

-

Schmelz, H. C., Reynaud, C., Simon, M., & Nenner, I. (1994). Site‐selective fragmentation in core‐excited bromo‐chloro‐alkanes [Br(CH2)nCl]. The Journal of Chemical Physics, 101(5), 4028-4036. Retrieved from [Link]

-

LibreTexts. (2019). 11.8: Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from [Link]

-

Columbia University. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

-

Willis, M. C., Chauhan, J., & Whittinham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. Retrieved from [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Spectroscopy. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

-

Reisman, S. E. (n.d.). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. National Institutes of Health. Retrieved from [Link]

-

Binkley, R. W., & Ambrose, M. G. (1984). Substitution of allyl ylides in the Wittig reaction. The Journal of Organic Chemistry, 49(22), 4162-4164. Retrieved from [Link]

-

Wipf, P. (n.d.). Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. University of Pittsburgh. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

An, G., Seomoon, D., & Kim, H. R. (2007). Synthesis of the Multisubstituted Halogenated Olefins via Cross-Coupling of Dihaloalkenes with Alkylzinc Bromides. Bulletin of the Korean Chemical Society, 28(8), 1363-1366. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

DePuy, C. H., & Bierbaum, V. M. (1981). Reactions of α-Nucleophiles with Alkyl Chlorides: Competition between SN2 and E2 Mechanisms and the Gas-Phase α-Effect. Journal of the American Chemical Society, 103(17), 5034-5038. Retrieved from [Link]

-

LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

-

Gutmann, B., & Kappe, C. O. (2017). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Beilstein Journal of Organic Chemistry, 13, 2236-2246. Retrieved from [Link]

-

Wang, F., Chen, P., & Liu, G. (2021). Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. CCS Chemistry, 3(5), 1896-1906. Retrieved from [Link]

-

Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052. Retrieved from [Link]

-

El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). Chemistry LibreTexts. Retrieved from [Link]

-

Jiang, H., & Li, X. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(7), 2275-2285. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. Chemistry Stack Exchange. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Toy, P. H. (2022). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 18, 1366-1372. Retrieved from [Link]

-

TutorChase. (n.d.). How do alkenes participate in polymerization reactions?. Retrieved from [Link]

-

Gribble, G. W. (2010). Biological activities of natural halogen compounds. Pure and Applied Chemistry, 82(4), 871-880. Retrieved from [Link]

-

Quora. (2022). Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide?. Retrieved from [Link]

-

Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. Tetrahedron, 61(16), 4043-4052. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ChemRxiv. (2023). Radical Bifunctionalization of Alkenes with Arylsulfonylacetate as Bifunctional Reagent via Photoredox Radical Addition/Smiles Rearrangement Cascade. Retrieved from [Link]

-

Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136. Retrieved from [Link]

-

ResearchGate. (2025). Visible light-mediated halofunctionalization of alkenes for the synthesis of vicinally functionalized organohalides | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Visible light-mediated halofunctionalization of alkenes for the synthesis of vicinally functionalized organohalides. Organic Chemistry Frontiers. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine drugs, 13(7), 4044-4136. Retrieved from [Link]

-

Gribble, G. (2015). "Biological Activity of Recently Discovered Halogenated Marine Natural ". Marine Drugs. Retrieved from [Link]

-

Science.gov. (n.d.). grignard reagent formation: Topics by Science.gov. Retrieved from [Link]

-

Free Chemistry Online. (n.d.). Alkenes: Polymerization Reactions and Uses of Ethene. Retrieved from [Link]

-

Wang, L., Li, Y., Wang, Y., Zhang, Y., & Wang, Y. (2023). Advances in the Study of Halogenated Natural Products. Molecules, 28(16), 6098. Retrieved from [Link]

-

YouTube. (2021). Alkene Reactions | 10.2 Functional Group Chemistry. Retrieved from [Link]

-

Carro, J., González-Alfonso, J. E., & Alcalde, M. (2021). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Catalysts, 11(11), 1369. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Multistep Synthesis with Chain Elongation, Radicals, and More – Organic Chemistry Finals Review. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Encyclopedia.pub. (2023). The Functionalization of Alkenes. Retrieved from [Link]

-

Read Chemistry. (2022). Polymerization of Alkenes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 13. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ocw.uci.edu [ocw.uci.edu]

- 16. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tutorchase.com [tutorchase.com]

- 20. Alkenes: Polymerization Reactions and Uses of Ethene [freechemistryonline.com]

- 21. readchemistry.com [readchemistry.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-9-chloro-1-nonene: Starting Materials and Strategic Execution

Introduction

For researchers and professionals in drug development and fine chemical synthesis, the strategic construction of bifunctional molecules is a cornerstone of innovation. The haloalkene, 2-bromo-9-chloro-1-nonene, presents a versatile scaffold, featuring a vinyl bromide for subsequent cross-coupling reactions and a terminal alkyl chloride amenable to nucleophilic substitution. This guide provides a comprehensive analysis of the viable synthetic pathways to this target, focusing on the critical selection of starting materials and the mechanistic underpinnings that ensure a successful and selective synthesis. We will explore two primary retrosynthetic disconnections, offering detailed, field-tested protocols and insights into the causality behind experimental choices.

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be approached from two principal starting materials, each with distinct advantages and challenges. The choice between these routes will depend on precursor availability, desired stereoselectivity, and tolerance to potential side products.

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis from 9-chloro-1-nonyne via Anti-Markovnikov Hydrobromination

This route is arguably the more direct and selective of the two, hinging on the controlled hydrobromination of a terminal alkyne. The inherent polarity of the C-H bond in a terminal alkyne and the ability to control the regiochemistry of HBr addition are key to this strategy's success.

Starting Material: Synthesis of 9-chloro-1-nonyne

The precursor, 9-chloro-1-nonyne, can be synthesized through the alkylation of an acetylide anion with a suitable seven-carbon electrophile. To ensure monosubstitution and prevent reaction at the chloro-end, 1-chloro-7-iodoheptane is the preferred alkylating agent due to the greater leaving group ability of iodide compared to chloride.[1][2][3][4][5]

Experimental Protocol: Synthesis of 9-chloro-1-nonyne

-

Preparation of Sodium Acetylide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, condense approximately 200 mL of anhydrous ammonia at -78 °C.

-

Add a catalytic amount of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O).

-

Carefully add sodium metal in small pieces until a persistent blue color is observed, then quench the blue color with a small crystal of ferric nitrate.

-

Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Alkylation: To the suspension of sodium acetylide, add a solution of 1-chloro-7-iodoheptane in anhydrous tetrahydrofuran (THF) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 9-chloro-1-nonyne.

Key Transformation: Anti-Markovnikov Hydrobromination

The addition of hydrogen bromide across the triple bond of 9-chloro-1-nonyne must be controlled to yield the desired 2-bromo-1-nonene isomer. This is achieved by promoting a radical addition mechanism, which proceeds via the more stable vinyl radical intermediate, leading to the anti-Markovnikov product.[6][7]

Caption: Radical addition of HBr to 9-chloro-1-nonyne.

Experimental Protocol: Radical-mediated Hydrobromination

-

Dissolve 9-chloro-1-nonyne in a suitable solvent such as pentane or diethyl ether in a quartz reaction vessel.

-

Add a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (1-2 mol%).

-

Cool the mixture to 0 °C and saturate the solution with dry hydrogen bromide gas.

-

Irradiate the reaction mixture with a UV lamp while maintaining the temperature at 0 °C.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Work-up: Quench the reaction by bubbling nitrogen through the solution to remove excess HBr.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel to afford this compound as a mixture of (E)- and (Z)-isomers.

For enhanced stereoselectivity, a copper-catalyzed hydrobromination can be employed, which typically yields the (E)-isomer with high selectivity.

Experimental Protocol: Copper-Catalyzed Hydrobromination

-

To a solution of 9-chloro-1-nonyne in a suitable solvent like THF, add a copper(I) catalyst, such as CuBr (5 mol%).

-

Add a phosphine ligand, for example, triphenylphosphine (10 mol%).

-

Introduce a stoichiometric amount of a hydride source, such as polymethylhydrosiloxane (PMHS).

-

Add a brominating agent, like N-bromosuccinimide (NBS), portion-wise at room temperature.

-

Stir the reaction until completion, as monitored by TLC or GC-MS.

-

Work-up: Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography to yield predominantly (E)-2-bromo-9-chloro-1-nonene.

| Parameter | Radical Hydrobromination | Copper-Catalyzed Hydrobromination |

| Reagents | HBr, Radical Initiator (AIBN/Peroxide), UV light | Cu(I) catalyst, Ligand, Hydride Source, NBS |

| Stereoselectivity | Mixture of (E)- and (Z)-isomers | Predominantly (E)-isomer |

| Reaction Conditions | Low temperature (0 °C), UV irradiation | Room temperature |

| Advantages | Readily available and inexpensive reagents | High stereoselectivity |

| Disadvantages | Lack of stereocontrol | Higher cost of reagents |

Route 2: Synthesis from 9-chloro-1-nonene via Allylic Bromination

This pathway utilizes a commercially available starting material and introduces the bromine at the allylic position. The success of this route depends on favoring radical substitution over electrophilic addition to the double bond.

Starting Material: 9-chloro-1-nonene

9-chloro-1-nonene is a known compound and can be sourced from commercial suppliers. Its synthesis can be achieved via the Wittig reaction of 8-chlorooctanal or by the cross-metathesis of 1-decene and allyl chloride.

Key Transformation: Allylic Bromination with N-Bromosuccinimide (NBS)

The selective bromination at the allylic position (C-3) of 9-chloro-1-nonene is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. NBS serves as a source of a low concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond.[2][3][4]

The mechanism involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. This radical can then react with bromine to yield the desired 2-bromo-1-nonene. However, the resonance delocalization of the radical can also lead to the formation of the isomeric 1-bromo-9-chloro-2-nonene.

Caption: Allylic bromination of 9-chloro-1-nonene showing potential products.

Experimental Protocol: Allylic Bromination

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 9-chloro-1-nonene in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

-

Heat the mixture to reflux (or irradiate with a sunlamp) and monitor the reaction by GC-MS. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to separate the desired this compound from its regioisomer.

| Parameter | Allylic Bromination with NBS |

| Starting Material | 9-chloro-1-nonene |

| Key Reagent | N-Bromosuccinimide (NBS) |

| Initiator | Radical initiator (AIBN/BPO) or light |

| Potential Byproduct | 1-Bromo-9-chloro-2-nonene |

| Advantages | Utilizes a potentially more accessible starting material |

| Disadvantages | Potential for regioisomeric byproducts, requiring careful purification |

Conclusion

The synthesis of this compound can be effectively achieved through two distinct and viable pathways. The choice of the optimal route is a strategic decision based on the availability and cost of the starting materials, and the desired level of stereochemical control.

-

Route 1 (from 9-chloro-1-nonyne) offers superior control over the position of the bromine atom, with the copper-catalyzed variant providing excellent stereoselectivity for the (E)-isomer. The synthesis of the starting alkyne is a key consideration for this approach.

-

Route 2 (from 9-chloro-1-nonene) benefits from a potentially more readily available starting material. However, careful control of the reaction conditions and purification are necessary to manage the formation of the regioisomeric byproduct.

Both routes underscore the importance of understanding the underlying reaction mechanisms to guide experimental design and achieve the desired synthetic outcome. This guide provides the necessary foundational knowledge and practical protocols for researchers to confidently undertake the synthesis of this valuable bifunctional building block.

References

- Schaub, T., et al. (2007). A lipophilic silver catalyst for the carboxylative cyclization of propargylic alcohols.

-

University of Calgary. (n.d.). Ch 9: Alkynes + HBr (radical). Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 1). 11.5: Preparation of Alkynes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Terminal alkyne synthesis by C-C coupling. Retrieved from [Link]

-

Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(24), 8799–8803. [Link]

-

Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Retrieved from [Link]

-

OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. Retrieved from [Link]

-

Chemical Communications. (n.d.). A new synthesis of 1-chloroalkynes. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

OpenStax. (2023, September 20). 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.8: Alkylation of Acetylide Anions. Retrieved from [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

Anderson, H. L., et al. (2023). Masked alkynes for synthesis of threaded carbon chains. ChemRxiv. [Link]

-

Chemistry LibreTexts. (2023, January 22). Anti-Markovnikov Additions to Triple Bonds. Retrieved from [Link]

-

AK Lectures. (n.d.). Radical Addition to Alkynes. Retrieved from [Link]

- Curran, D. P., et al. (2018). Radical trans-Hydroboration of Alkynes with N-Heterocyclic Carbene Boranes.

-

Organic Syntheses. (n.d.). Copper-Catalyzed Semi-Reduction of Alkynes. Retrieved from [Link]

- Lalic, G., et al. (2015). Copper-Catalyzed Hydrofunctionalization of Alkynes. Accounts of Chemical Research, 48(3), 747-757.

-

Chemistry LibreTexts. (2024, March 18). 9.8: Alkylation of Acetylide Anions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 9.9: Alkylation of Acetylide Anions. Retrieved from [Link]

-

ResearchGate. (2013, January). Silver-Catalyzed Synthesis of 1-Chloroalkynes Directly from Terminal Alkynes. Retrieved from [Link]

-

Anderson, H. L., et al. (2023). Masked alkynes for synthesis of threaded carbon chains. ChemRxiv. [Link]

- Lalic, G., et al. (2015). Copper-Catalyzed Hydroalkylation of Terminal Alkynes. Organic Letters, 17(4), 844-847.

- Buchwald, S. L., et al. (2012). Copper-catalyzed selective hydroamination reactions of alkynes.

- Yu, Z.-X., et al. (2017). Asymmetric Total Synthesis of (−)-Clovan-2,9-dione Using Rh(I)-Catalyzed [3 + 2 + 1] Cycloaddition of 1-Yne-vinylcyclopropane and CO. Organic Letters, 19(22), 6140-6143.

- Lalic, G., et al. (2015). Copper-Catalyzed Hydroalkylation of Terminal Alkynes. Organic Letters, 17(4), 844-847.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Preparation of Alkynes - Chad's Prep® [chadsprep.com]

IUPAC name of 2-bromo-9-chloronon-1-ene

An In-Depth Technical Guide to the Systematic Nomenclature and Chemical Profile of 2-bromo-9-chloronon-1-ene

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. This guide provides a detailed deconstruction of the IUPAC name "2-bromo-9-chloronon-1-ene," intended for researchers, scientists, and professionals in drug development. Beyond a simple definition, this document elucidates the hierarchical rules governing its formation, presents its structural and physicochemical properties, and discusses its implied chemical reactivity. This analysis serves as a model for applying systematic nomenclature principles to complex, polyfunctional molecules.

Deconstructing the IUPAC Name: A Hierarchical Approach

The name 2-bromo-9-chloronon-1-ene is not an arbitrary label but a precise descriptor derived from a logical, rule-based system. The process of assigning this name involves a hierarchical set of decisions designed to produce a single, universally understood identifier. The following workflow illustrates this decision-making process.

Caption: Logical workflow for deriving the IUPAC name.

Parent Chain and Principal Functional Group

The foundation of any IUPAC name is the parent structure. The rules mandate identifying the longest continuous carbon chain that contains the functional group with the highest priority.[1][2]

-

Functional Group Priority: In 2-bromo-9-chloronon-1-ene, the functional groups are an alkene (carbon-carbon double bond) and two halides (bromo- and chloro-). According to IUPAC rules, alkenes have a higher priority than alkyl halides.[3][4] Therefore, the alkene dictates the suffix of the name.

-

Suffix: The -ane suffix of the corresponding alkane is changed to -ene to signify the presence of the double bond.[5][6]

-

Parent Chain Length: The longest carbon chain containing the double bond has nine carbon atoms. The prefix for a nine-carbon chain is "non-".

Combining these, the parent structure is identified as a nonene .

Numbering and Locants

Once the parent chain is identified, it must be numbered. The primary rule is to assign the lowest possible number (or locant) to the principal functional group.[6][7][8]

-

The chain is numbered from the end that is closer to the double bond.

-

In this molecule, the double bond is at the very end of the chain. Numbering begins at this end to assign the double bond the locant "1". The name thus becomes non-1-ene . Note that older conventions might write this as 1-nonene, but placing the locant immediately before the feature it describes (non-1-ene) is the current IUPAC recommendation.[7]

This numbering scheme is fixed and is used to locate all other substituents, irrespective of whether another scheme could give the substituents lower numbers. The double bond's priority is absolute in this context.[6]

Substituents and Final Assembly

With the numbering established, the substituents are identified and named.

-

A bromine atom is attached to carbon #2, designated as 2-bromo .

-

A chlorine atom is attached to carbon #9, designated as 9-chloro .

The final step is to assemble the full name by adding the substituent prefixes to the parent name. Substituents are listed in alphabetical order, ignoring any multiplying prefixes like di-, tri-, etc.[9]

-

"Bromo" comes before "chloro" alphabetically.

Therefore, the complete and correct IUPAC name is 2-bromo-9-chloronon-1-ene .

Structural Representation and Physicochemical Data

The IUPAC name corresponds to a single, unambiguous chemical structure. The PubChem database assigns this molecule the Compound ID (CID) 10105685.[10]

Caption: Annotated structure showing carbon numbering.

Computed Physicochemical Properties

Quantitative data provides essential context for experimental design. The following properties for 2-bromo-9-chloronon-1-ene have been computationally derived and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆BrCl | PubChem[10] |

| Molecular Weight | 239.58 g/mol | PubChem[10] |

| XLogP3 | 4.6 | PubChem[10] |

| Topological Polar Surface Area | 0 Ų | PubChem[10] |

| Heavy Atom Count | 11 | PubChem[10] |

| CAS Number | 148252-45-3 | ChemicalBook[11] |

XLogP3 is a computed measure of hydrophobicity (log P). A higher value indicates greater lipid solubility.

Implied Reactivity and Scientific Context

The structure of 2-bromo-9-chloronon-1-ene contains several features that inform its potential chemical behavior, making it a versatile intermediate for organic synthesis.

The Alkene Functional Group

The primary site of reactivity is the terminal double bond (C1=C2). This electron-rich π-system is susceptible to electrophilic addition reactions . For example, reaction with a hydrohalic acid like HBr would be expected to follow Markovnikov's rule. The electrophile (H⁺) adds to the carbon with more hydrogen atoms (C1), and the nucleophile (Br⁻) adds to the more substituted carbon (C2), which can better stabilize the resulting carbocation intermediate. This would lead to the formation of 2,2-dibromo-9-chlorononane.

The Halide Substituents

The molecule possesses two different carbon-halogen bonds:

-

Vinylic Halide (C2-Br): The bromine is attached directly to a double-bonded carbon. Vinylic halides are generally unreactive in nucleophilic substitution (both SN1 and SN2) and elimination reactions due to the high strength of the sp² C-Br bond.

-

Primary Alkyl Halide (C9-Cl): The chlorine is attached to a primary, sp³-hybridized carbon at the end of a long, flexible alkyl chain. This site is susceptible to nucleophilic substitution reactions , likely proceeding through an SN2 mechanism with appropriate nucleophiles (e.g., -CN, -OH, -OR). It can also undergo elimination reactions (E2) with a strong, bulky base to form non-8-ene derivatives.

The presence of these two distinct halide types allows for selective chemical transformations, enabling the molecule to be used as a building block in the synthesis of more complex structures.

Conclusion

The IUPAC name 2-bromo-9-chloronon-1-ene is a highly descriptive identifier that is systematically derived from a set of prioritized rules. An understanding of this system is critical for any practicing chemist or researcher. The name precisely defines a molecule with a 9-carbon backbone, a terminal double bond that dictates the chain numbering, a vinylic bromine at position 2, and a primary chlorine at position 9. This structural arrangement confers distinct reactivity at different sites within the molecule, highlighting its potential utility as a synthetic intermediate in various fields of chemical research and development.

References

- Química Orgánica. (2024, March 4). IUPAC Nomenclature Rules for Alkenes.

- Chemistry LibreTexts. (2024, October 12). 7.4: Naming Alkenes.

- Nomenclature Alkenes. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkenes.

- IUPAC Nomenclature Functional Group Priority Order. (2025, August 25).

- Moodle. (n.d.). Nomenclature of Alkenes.

- MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature.

- KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups.

- Vedantu. (n.d.). Functional Groups in Organic Chemistry: Types & Examples.

- Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature.

- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules.

- Naming Alkenes. (n.d.).

- Study.com. (n.d.). Naming Alkenes | Groups, Systems & Examples.

- Chemistry Steps. (n.d.). Naming Alkenes.

- Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-9-chloronon-1-ene. PubChem Compound Database.

- The Organic Chemistry Tutor. (2016, December 1). Naming Alkenes, IUPAC Nomenclature Practice, Substituent, E Z System, Cycloalkenes Organic Chemistry. YouTube.

- Chad's Prep. (n.d.). 4.2 Naming Complex Substituents.

- Organic Chemistry Tutor. (n.d.). Naming Complex Substituents.

- Michigan State University Department of Chemistry. (n.d.). Nomenclature Examples.

- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.

- ChemicalBook. (n.d.). 2-Bromo-9-chloronon-1-ene CAS#: 148252-45-3.

- National Center for Biotechnology Information. (n.d.). 2-Chloronon-1-ene. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-chloroprop-1-ene. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloropent-1-ene. PubChem Compound Database.

Sources

- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 6. Nomenclature of Alkenes [moodle.tau.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. IUPAC Rules [chem.uiuc.edu]

- 10. 2-Bromo-9-chloro-1-nonene | C9H16BrCl | CID 10105685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-9-chloronon-1-ene CAS#: 148252-45-3 [m.chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-9-chloro-1-nonene for Advanced Research Applications

Abstract